4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is a thiazole derivative featuring a methyl group at position 4, a carboxylic acid moiety at position 5, and a 4-phenoxyanilino substituent at position 2 of the thiazole ring (Figure 1). Thiazole derivatives are widely explored for their bioactivity, including enzyme inhibition (e.g., xanthine oxidase, SCD1) and roles in oxidative stress modulation .
Properties
IUPAC Name |
4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-15(16(20)21)23-17(18-11)19-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHSCMCRCLBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of 4-phenoxyaniline with a suitable thiazole precursor under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: The compound could be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Analogs with trifluoromethyl groups (e.g., 237–238°C for CAS 144059-86-9) exhibit higher melting points compared to non-fluorinated derivatives, reflecting stronger intermolecular interactions .
- Solubility : Carboxylic acid moieties improve aqueous solubility, critical for bioavailability. However, bulky substituents (e.g., tert-butoxycarbonylpiperidinyl in ) may reduce solubility, necessitating salt formulations (e.g., sodium salts in ).
Biological Activity
4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
- CAS Number : 33763-20-1
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study focusing on various thiazole derivatives highlighted the effectiveness of certain compounds against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . Specifically, the compound exhibited a lethal effect against Staphylococcus aureus strains, outperforming traditional antibiotics like nitrofurantoin in some cases .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| Compound 15 | S. aureus ATCC 25923 | 3.91 | 1 |
| Compound 15 | S. aureus ATCC 43300 | 7.81 | 2 |
| Compound 15 | S. epidermidis ATCC 12228 | 15.62 | 4 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For instance, studies have indicated that certain thiazole derivatives can inhibit the growth of Hep G2 and A549 cell lines at micromolar concentrations .
Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells. The most effective compound exhibited an IC50 value of less than 10 µM against several cancer cell lines .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes in target organisms or cells. For antimicrobial activity, these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. In cancer cells, they can induce apoptosis or inhibit key signaling pathways involved in cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
